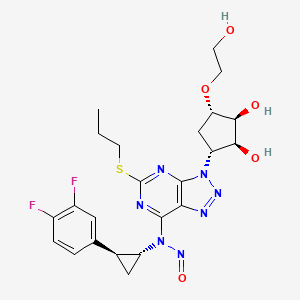

N-Nitroso Ticagrelor

Description

Structure

3D Structure

Properties

CAS No. |

2476859-55-7 |

|---|---|

Molecular Formula |

C23H27F2N7O5S |

Molecular Weight |

551.6 g/mol |

IUPAC Name |

N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-N-[3-[(1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-yl]nitrous amide |

InChI |

InChI=1S/C23H27F2N7O5S/c1-2-7-38-23-26-21-18(28-29-31(21)16-10-17(37-6-5-33)20(35)19(16)34)22(27-23)32(30-36)15-9-12(15)11-3-4-13(24)14(25)8-11/h3-4,8,12,15-17,19-20,33-35H,2,5-7,9-10H2,1H3/t12-,15+,16+,17-,19-,20+/m0/s1 |

InChI Key |

BEKGIPVWIFJRPX-FNOIDJSQSA-N |

Isomeric SMILES |

CCCSC1=NC2=C(C(=N1)N([C@@H]3C[C@H]3C4=CC(=C(C=C4)F)F)N=O)N=NN2[C@@H]5C[C@@H]([C@H]([C@H]5O)O)OCCO |

Canonical SMILES |

CCCSC1=NC2=C(C(=N1)N(C3CC3C4=CC(=C(C=C4)F)F)N=O)N=NN2C5CC(C(C5O)O)OCCO |

Origin of Product |

United States |

Foundational & Exploratory

N-Nitroso Ticagrelor formation mechanism under nitrosating conditions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of N-Nitroso Ticagrelor (B1683153), a potential impurity of the antiplatelet medication Ticagrelor, presents a significant chemical challenge. Under typical nitrosating conditions, Ticagrelor has a strong propensity to undergo an intramolecular cyclization, yielding a 4,5-dihydroisoxazole derivative instead of the expected N-nitroso compound. This behavior has led to conflicting reports in the scientific community, with some researchers concluding that the formation of N-Nitroso Ticagrelor is unfeasible, while others have reported its successful synthesis under carefully controlled conditions. This guide provides a comprehensive overview of the competing reaction pathways, details the experimental conditions that can favor the formation of this compound, and presents the analytical methods used to distinguish between these structurally related compounds.

The Dueling Mechanisms: N-Nitrosation vs. Intramolecular Cyclization

The core of the challenge in synthesizing this compound lies in a competing intramolecular reaction. While the secondary amine on the cyclopropylamino group of Ticagrelor is susceptible to nitrosation, the molecule can also undergo a cyclization reaction to form a 4,5-dihydroisoxazole derivative.[1] This cyclized product has the same molecular mass as this compound, making differentiation by mass spectrometry alone insufficient.

Most research indicates that the formation of the 4,5-dihydroisoxazole derivative is the favored pathway under many standard nitrosating conditions.[2][3] However, through precise control of reaction parameters, the formation of this compound can be achieved.[1][4] The successful synthesis hinges on managing the reaction environment to favor the direct nitrosation of the secondary amine over the intramolecular cyclization.

dot

Competing reaction pathways for Ticagrelor under nitrosating conditions.

Experimental Protocol for the Synthesis of this compound

The following protocols are derived from a patented method for the preparation of this compound.[4] These methods have been shown to yield the desired N-nitroso derivative.

Key Reaction Parameters:

| Parameter | Condition | Reference |

| Substrate | Ticagrelor | [4] |

| Nitrosating Agent | Sodium Nitrite (B80452) (NaNO₂) | [4] |

| Acid | Dilute Hydrochloric Acid (HCl) | [4] |

| Solvent | Acetonitrile, Dichloromethane, or Water | [4] |

| Temperature | 8°C to 30°C | [4] |

| Reaction Time | 48 hours | [4] |

Embodiment 1: Synthesis in Acetonitrile [4]

-

Dissolution: Add 10 g of Ticagrelor to 50 mL of acetonitrile.

-

Acidification: Add 50 mL of 6 mol/L dilute hydrochloric acid and stir until the Ticagrelor is fully dissolved.

-

Nitrosation: Add 3.5 g of sodium nitrite and continue stirring at room temperature for 48 hours.

-

Extraction: After the reaction is complete, add 200 mL of ethyl acetate (B1210297) for extraction. Remove the aqueous phase.

-

Washing: Wash the organic phase with 100 mL of saturated brine.

-

Isolation: Concentrate the organic phase under reduced pressure and dry to obtain this compound.

-

Yield: 94.8%

-

Embodiment 2: Synthesis in Dichloromethane [4]

-

Dissolution: Add 2 g of Ticagrelor to 20 mL of dichloromethane.

-

Acidification: Add 20 mL of 4 mol/L dilute hydrochloric acid and stir to clarify.

-

Nitrosation: Add 0.7 g of sodium nitrite and continue stirring at 15°C for 48 hours.

-

Extraction: After the reaction is complete, add 20 mL of ethyl acetate for extraction. Remove the aqueous phase.

-

Washing: Wash the organic phase with 10 mL of saturated brine.

-

Isolation: Concentrate the organic phase under reduced pressure and dry to obtain this compound.

-

Yield: 85.7%

-

Embodiment 3: Synthesis in Water [4]

-

Dissolution: Add 2 g of Ticagrelor to 10 mL of water.

-

Acidification: Add 5 mL of 8 mol/L dilute hydrochloric acid and stir to clarify.

-

Nitrosation: Add 0.5 g of sodium nitrite and continue stirring at 30°C for 48 hours.

-

Extraction: After the reaction is complete, add 20 mL of ethyl acetate for extraction. Remove the aqueous phase.

-

Washing: Wash the organic phase with 10 mL of saturated brine.

-

Isolation: Concentrate the organic phase under reduced pressure and dry to obtain this compound.

-

Yield: 71.1%

-

dot

General experimental workflow for the synthesis of this compound.

Analytical Characterization and Differentiation

Given that this compound and its cyclized isomer share the same molecular mass, their differentiation requires advanced analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR are crucial for unambiguous structure elucidation. The distinct chemical environments of the protons and carbons in the N-nitroso and the 4,5-dihydroisoxazole moieties result in unique NMR profiles for each compound.[1][2]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): While MS alone is insufficient for differentiation, LC-MS can be used to separate the two compounds. The N-nitroso and cyclized forms may have different retention times on a chromatographic column.[1]

-

Infrared (IR) Spectroscopy: The presence of the N=O stretching vibration in the IR spectrum of this compound can serve as a diagnostic tool to distinguish it from the cyclized impurity.

Summary of Analytical Data:

| Technique | This compound | 4,5-Dihydroisoxazole Derivative | Reference |

| LC-MS | Different retention time | Different retention time | [1] |

| NMR | Distinct NMR profile | Distinct NMR profile | [1][2] |

| IR | Presence of N=O stretch | Absence of N=O stretch |

Stability and Handling

This compound has been reported to be unstable and highly sensitive to moisture. It may also exhibit partial reversion to the parent API, Ticagrelor. In contrast, the 4,5-dihydroisoxazole derivative is reported to be stable.[1] These stability differences are consistent with the behavior of true nitrosamines versus their cyclized isomers.

Conclusion

The formation of this compound under nitrosating conditions is a complex process governed by a delicate balance between direct N-nitrosation and a competing intramolecular cyclization. While the cyclization pathway to the 4,5-dihydroisoxazole derivative is often favored, specific and controlled experimental conditions, as detailed in this guide, can successfully yield this compound. The synthesis and analysis of this nitrosamine (B1359907) require careful control of reaction parameters and the use of advanced analytical techniques for unambiguous characterization. For researchers and drug development professionals, understanding these competing pathways is critical for the accurate assessment of potential nitrosamine impurities in Ticagrelor and for the development of robust control strategies.

References

- 1. veeprho.com [veeprho.com]

- 2. 🛑 this compound - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]

- 3. WO2021245220A1 - Process for the preparation of ticagrelor - Google Patents [patents.google.com]

- 4. Preparation method of nitroso derivative of ticagrelor and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

Navigating the Labyrinth of Ticagrelor Nitrosation: A Technical Guide to the Synthesis and Characterization of N-Nitroso Ticagrelor and its Isomeric Impurity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The potential for nitrosamine (B1359907) impurities in pharmaceutical products remains a critical focus for regulatory bodies and drug manufacturers worldwide. Ticagrelor (B1683153), a widely used antiplatelet medication, presents a unique and complex case in the study of nitrosamine drug substance-related impurities (NDSRIs). The secondary amine moiety within the Ticagrelor structure makes it theoretically susceptible to nitrosation. However, extensive research has revealed a significant synthetic challenge: under typical nitrosating conditions, Ticagrelor preferentially undergoes an intramolecular cyclization to form a 4,5-dihydroisoxazole derivative, an isomer of the expected N-Nitroso Ticagrelor.

This technical guide provides a comprehensive overview of the current understanding of the synthesis and characterization of this compound. It addresses the conflicting reports on its successful synthesis, details the more commonly observed formation of its cyclized isomer, and presents the analytical methodologies crucial for distinguishing between these two compounds which share the same molecular mass. This document is intended to equip researchers and drug development professionals with the necessary information to navigate the complexities of this particular impurity and to underscore the importance of rigorous analytical confirmation in nitrosamine impurity analysis.

The Synthetic Conundrum: N-Nitrosation vs. Intramolecular Cyclization

The core challenge in synthesizing this compound lies in a competing intramolecular reaction pathway. While the nitrosation of the secondary amine is the target reaction, the molecular structure of Ticagrelor is predisposed to an alternative cyclization reaction under acidic nitrosating conditions.

The Prevailing Pathway: Formation of 4,5-Dihydroisoxazole Ticagrelor

Multiple independent research efforts have concluded that the reaction of Ticagrelor with nitrosating agents predominantly yields a 4,5-dihydroisoxazole derivative rather than the N-Nitroso compound.[1][2] This cyclized product has the same molecular mass as this compound, making its identification reliant on sophisticated spectroscopic techniques.[1]

The proposed mechanism involves the initial formation of a transient nitrosated intermediate which rapidly undergoes intramolecular cyclization. This has been a consistent finding by several research groups who have attempted the synthesis of this compound and have instead isolated and characterized the cyclized impurity.[1][2] Some organizations even provide "synthesis failure reports" to document the inability to form the N-Nitroso derivative under various conditions.

Reported Successful Synthesis of this compound

Contrary to the above findings, there are reports of the successful synthesis and characterization of this compound.[3] These successes are attributed to a deep understanding of the reaction mechanism and precise control over reaction conditions to favor the formation of the nitrosated product over the cyclized one.[3] However, the specific, detailed reaction conditions that enable this selective synthesis are often proprietary and not publicly disclosed.

A patent outlines a general method for the preparation of this compound, which involves reacting Ticagrelor with a nitrite (B80452) source in the presence of an acid.[4] While this provides a foundational methodology, the patent lacks the detailed characterization data needed for unequivocal structural confirmation.

The following diagram illustrates the competing reaction pathways:

Experimental Protocols

Due to the conflicting reports and proprietary nature of some synthesis methods, this section provides generalized protocols based on publicly available information. Researchers should be aware that optimization and careful control of reaction parameters are critical.

General Protocol for the Nitrosation of Ticagrelor (leading to potential product mixture)

This protocol is based on the general conditions described in patent literature.[4] Caution: This reaction may primarily yield the cyclized impurity.

Materials:

-

Ticagrelor

-

A suitable solvent (e.g., acetonitrile, dichloromethane, or water)

-

A mineral or organic acid (e.g., hydrochloric acid)

-

A nitrite source (e.g., sodium nitrite)

-

Extraction solvent (e.g., ethyl acetate)

-

Saturated brine solution

Procedure:

-

Dissolve Ticagrelor in the chosen solvent.

-

Add the acid to the solution and stir until a clear solution is obtained.

-

Cool the reaction mixture to a controlled temperature (e.g., 0-5 °C).

-

Slowly add an aqueous solution of the nitrite source, maintaining the low temperature.

-

Stir the reaction mixture for a specified period (e.g., several hours to days), monitoring the reaction progress by a suitable technique like HPLC or TLC.

-

Upon completion, quench the reaction and perform a liquid-liquid extraction with an appropriate organic solvent.

-

Wash the organic layer with saturated brine solution.

-

Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product using a suitable technique such as column chromatography or preparative HPLC.

Table 1: Example Reaction Conditions from Patent Literature [4]

| Parameter | Example 1 | Example 2 | Example 3 |

| Ticagrelor | 10 g | 2 g | 2 g |

| Solvent | 50 mL Acetonitrile | 20 mL Dichloromethane | 10 mL Water |

| Acid | 50 mL 6 M HCl | 20 mL 4 M HCl | 5 mL 8 M HCl |

| Nitrite Source | Not specified in detail | Not specified in detail | 0.5 g Sodium Nitrite |

| Reaction Temp. | Not specified | Not specified | 30 °C |

| Reaction Time | Not specified | Not specified | 48 hours |

| Yield (Crude) | 94.8% | 85.7% | 71.1% |

Note: The patent describes these yields for "compound III," which is the N-nitroso derivative. However, without independent characterization, the actual composition of the product is not definitively confirmed.

Synthesis of the 4,5-Dihydroisoxazole Derivative

The protocol for synthesizing the cyclized impurity is essentially the same as the general nitrosation protocol described above, as this is the commonly observed product. The key is the subsequent rigorous characterization to confirm the structure.

Characterization and Analytical Methodologies

The primary analytical challenge is to differentiate between this compound and its cyclized isomer, as they have the same molecular weight.[1]

Spectroscopic and Chromatographic Data

Table 2: Key Analytical Techniques and Expected Observations

| Technique | This compound (Reported) | 4,5-Dihydroisoxazole Derivative |

| LC-MS | Molecular ion peak corresponding to the mass of Ticagrelor + NO group. | Molecular ion peak at the same m/z as this compound. |

| HPLC | Distinct retention time, different from the cyclized impurity and parent drug. Co-injection with the cyclized impurity shows clear separation.[3] | Distinct retention time, different from the N-Nitroso impurity and parent drug. |

| NMR (¹H and ¹³C) | Unique chemical shifts and coupling patterns confirming the N-N=O group and intact Ticagrelor core structure.[3] | Spectral data confirming the formation of the isoxazole (B147169) ring and the absence of the N-N=O moiety.[1][2] |

| 2D NMR (COSY, HSQC, HMBC) | Correlations consistent with the N-Nitroso structure. | Key correlations confirming the connectivity of the 4,5-dihydroisoxazole ring.[1][2] |

| Stability | Shows partial reversion to the parent API (Ticagrelor) under certain conditions, a behavior consistent with some nitrosamines.[3] | Reported to be stable with no reversion to the parent API.[3] |

Analytical Workflow

A robust analytical workflow is essential to definitively identify the product of a Ticagrelor nitrosation reaction.

Conclusion and Recommendations

The synthesis of this compound is a complex and contentious issue within the field of pharmaceutical impurity analysis. While its formation is theoretically possible, the predominant reaction pathway under many nitrosating conditions leads to a stable, isomeric 4,5-dihydroisoxazole derivative.

For professionals in drug development and quality control, the following recommendations are crucial:

-

Assume Complexity: Do not assume that the reaction of Ticagrelor with a nitrosating agent will yield the N-Nitroso impurity. The formation of the cyclized isomer should be considered a primary possibility.

-

Rigorous Characterization: Rely on a suite of advanced analytical techniques, particularly 1D and 2D NMR, in addition to LC-MS, to unequivocally determine the structure of any impurity formed. Mass spectrometry alone is insufficient to distinguish between the two isomers.

-

Reference Standards: When procuring a reference standard for "this compound," it is imperative to obtain and critically evaluate the complete characterization data (including NMR spectra) from the supplier to confirm its identity.

-

Risk Assessment: In risk assessments for nitrosamine impurities in Ticagrelor drug products, the potential for the formation of the 4,5-dihydroisoxazole derivative should be considered alongside the potential, however contested, for the formation of this compound.

The case of this compound serves as a potent reminder that theoretical risk must be confirmed by robust and comprehensive experimental evidence. A thorough understanding of the underlying chemistry and the application of definitive analytical techniques are paramount to ensuring the safety and quality of pharmaceutical products.

References

An In-depth Technical Guide on the Chemical Structure and Computed Properties of N-Nitroso Ticagrelor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, computed physicochemical properties, and analytical considerations of N-Nitroso Ticagrelor, a potential nitrosamine (B1359907) drug substance-related impurity (NDSRI) of the antiplatelet drug Ticagrelor.

Introduction

Ticagrelor is a P2Y12 platelet inhibitor crucial in the management of acute coronary syndromes. As with all pharmaceutical compounds, the identification and control of potential impurities are critical for ensuring drug safety and efficacy. This compound has been identified as a potential NDSRI, a class of compounds that has garnered significant regulatory scrutiny due to potential carcinogenic risks. This document outlines the key chemical and analytical information pertaining to this compound.

Chemical Structure and Identification

This compound is formed by the nitrosation of the secondary amine present in the Ticagrelor molecule. Its chemical identity is defined by the following identifiers.

| Identifier | Value |

| IUPAC Name | N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-N-[3-[(1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-yl]nitrous amide[1] |

| CAS Number | 2476859-55-7[1][2] |

| Molecular Formula | C₂₃H₂₇F₂N₇O₅S[1][2][3] |

| Canonical SMILES | CCCSC1=NC2=C(C(=N1)N([C@@H]3C[C@H]3C4=CC(=C(C=C4)F)F)N=O)N=NN2[C@@H]5C--INVALID-LINK--O)OCCO[3] |

| InChI Key | BEKGIPVWIFJRPX-FNOIDJSQSA-N[3] |

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Computed Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound, which are essential for predicting its behavior in analytical and biological systems.

| Property | Value | Reference |

| Molecular Weight | 551.6 g/mol | [1][2][3] |

| XLogP3 | 1.9 | [3] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 14 | [3] |

| Rotatable Bond Count | 9 | [3] |

| Topological Polar Surface Area | 184 Ų | [3] |

| Heavy Atom Count | 38 | [3] |

| Complexity | 813 | [3] |

Synthesis, Stability, and the Competing Cyclization Reaction

The synthesis of this compound has proven to be challenging. Under typical nitrosating conditions (e.g., reaction with nitrites), Ticagrelor can undergo a competing intramolecular cyclization reaction, yielding a 4,5-dihydroisoxazole derivative.[3][4] This cyclized product has the same molecular formula and mass as this compound, making their differentiation by mass spectrometry alone impossible.

The formation of the N-nitroso compound versus the cyclized impurity is dependent on the specific reaction conditions.[3] However, several studies have reported the preferential formation of the more stable 4,5-dihydroisoxazole derivative.[4] Some researchers have even questioned the feasibility of isolating stable this compound under normal laboratory conditions.

The diagram below illustrates the competing reaction pathways from Ticagrelor.

Caption: Competing reaction pathways of Ticagrelor under nitrosating conditions.

Analytical Methodologies

The analytical characterization of this compound is complicated by the presence of the co-eluting and isobaric 4,5-dihydroisoxazole impurity. A combination of chromatographic and spectroscopic techniques is required for unambiguous identification and quantification.

5.1. High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for separating this compound from Ticagrelor and its other impurities. While specific methods for this compound are not extensively published in peer-reviewed literature, a general approach would involve:

-

Column: A C8 or C18 reversed-phase column.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength where both Ticagrelor and the N-nitroso impurity have significant absorbance.

-

Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Co-injection with the synthesized 4,5-dihydroisoxazole derivative is necessary to ensure chromatographic separation.[3]

5.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the detection and potential identification of this compound.

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used.

-

Mass Analysis: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the detected ions. As this compound and its cyclized impurity are isobaric, MS alone cannot differentiate them.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation patterns obtained by MS/MS can potentially be used to distinguish between the two isomers, although this may be challenging.

5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for the structural elucidation of this compound and its differentiation from the 4,5-dihydroisoxazole derivative.[4]

-

1D NMR: ¹H and ¹³C NMR spectra will show distinct chemical shifts and coupling patterns for the two compounds due to their different chemical environments.

-

2D NMR: Techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms, thus verifying the correct structure.[4]

Conclusion

This compound represents a challenging analytical target due to its potential instability and the co-formation of a stable, isobaric cyclized impurity. A multi-technique approach, combining high-resolution chromatography and advanced spectroscopic methods, is imperative for the accurate identification, characterization, and quantification of this potential NDSRI in Ticagrelor drug substance and product. This technical guide provides a foundational understanding of the chemical properties and analytical considerations necessary for researchers and drug development professionals working with Ticagrelor.

References

N-Nitroso Ticagrelor (CAS Number: 2476859-55-7): A Technical Guide on a Complex Nitrosamine Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso Ticagrelor (B1683153), with the CAS number 2476859-55-7, is the N-nitroso derivative of the antiplatelet drug Ticagrelor. As a nitrosamine (B1359907), it falls under a class of compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties. The synthesis and characterization of N-Nitroso Ticagrelor are notably complex, with conflicting reports on its formation. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, the challenges in its synthesis, analytical methodologies for its detection, and the ongoing scientific discussion surrounding its existence.

Introduction

Ticagrelor is an essential antiplatelet medication used to prevent cardiovascular events.[1][2] The potential for the formation of nitrosamine impurities in pharmaceuticals is a critical issue for global regulatory agencies.[1] this compound is the specific nitrosamine impurity associated with Ticagrelor, formed by the reaction of a secondary amine in the Ticagrelor molecule with a nitrosating agent.[2] However, the direct nitrosation of Ticagrelor is reported to be challenging, with a competing intramolecular cyclization reaction often favored.[1][3] This guide will delve into the technical details of this compound, providing researchers and drug development professionals with the currently available data and methodologies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 2476859-55-7 | |

| Molecular Formula | C₂₃H₂₇F₂N₇O₅S | |

| Molecular Weight | 551.6 g/mol | |

| IUPAC Name | N-((1R, 2S)-2-(3, 4-difluorophenyl)cyclopropyl)-N-(3-((1R, 2S, 3S, 4S)-2, 3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-5-(propylthio)-3H-[1][3]triazolo[4, 5-d]pyrimidin-7-yl)nitrous amide | |

| Synonyms | N-nitroso-ticagrelor, Ticagrelor Impurity 139 | [4] |

Synthesis and Formation

The synthesis of this compound is a subject of scientific debate. While some sources claim successful synthesis, others report the formation of a cyclized isomer as the primary product.

The Challenge of Synthesis: Competing Reaction Pathways

The direct nitrosation of Ticagrelor is complicated by a competing intramolecular cyclization reaction, which leads to the formation of a 4,5-Dihydroisoxazole derivative.[1][3] This cyclized product has the same molecular mass as this compound, making differentiation challenging.[3]

Research conducted by MSN Laboratories indicated that the reaction of Ticagrelor with nitrosating agents consistently produced the 4,5-dihydroisoxazole derivative, with no detectable traces of this compound.[5] Similarly, Veeprho has reported that despite their efforts, only the cyclized compound has been successfully formed.[3]

In contrast, Toronto Research Chemicals (TLC) has reported the successful synthesis of this compound.[1] They claim to have developed a process that controls the reaction conditions to favor the formation of the nitrosated product over the cyclized one.[1]

Diagram 1: Competing Reaction Pathways in the Nitrosation of Ticagrelor

Caption: Competing reaction pathways during the nitrosation of Ticagrelor.

Reported Experimental Protocols

A patent application provides a general method for the preparation of the N-nitroso derivative of Ticagrelor. The described embodiments involve reacting Ticagrelor with sodium nitrite (B80452) in the presence of an acid, followed by extraction and purification steps. The specific conditions, such as the acid concentration, solvent, and reaction time, are varied in the different embodiments.[6]

Embodiment 1 (as described in the patent): [6]

-

Add 10 g of Ticagrelor to 50 mL of acetonitrile (B52724) and 50 mL of 6 mol/L dilute hydrochloric acid.

-

After stirring to clarify, add 0.5 g of sodium nitrite and continue stirring at 30°C for 48 hours.

-

After the reaction is complete, add 200 mL of ethyl acetate (B1210297) for extraction, remove the aqueous phase, and wash the organic solvent with 100 mL of saturated brine.

-

Concentrate and dry the organic phase under reduced pressure to obtain the product.

It is important to note that the successful synthesis of this compound, as claimed by some, relies on precise control of these reaction conditions.[1]

Analytical Methodologies

The differentiation between this compound and its cyclized isomer is critical and requires advanced analytical techniques.

Chromatographic and Mass Spectrometric Methods

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a key technique for the analysis of this compound.[1]

-

HPLC: Can be used to separate this compound from Ticagrelor and the cyclized isomer based on their different retention times.[1]

-

LC-MS: Confirms the presence of a compound with the correct molecular mass for this compound. However, as the cyclized isomer has the same mass, this technique alone is not sufficient for definitive identification.[3]

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the structural elucidation and definitive identification of this compound.[3]

-

NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide detailed structural information, allowing for the differentiation between the N-nitroso and the 4,5-dihydroisoxazole structures.[3][5] TLC reported distinct NMR profiles for the two compounds, confirming their structural differences.[1]

-

IR Spectroscopy: Can also be used to distinguish between the two isomers based on their different functional groups and corresponding vibrational frequencies.[3]

Diagram 2: General Analytical Workflow for Nitrosamine Impurity Analysis

Caption: A general workflow for the analysis of nitrosamine impurities.

Stability

The stability of this compound is a key characteristic that distinguishes it from its cyclized isomer.

-

This compound: Reported to be unstable, with a tendency to revert to the parent API, Ticagrelor.[1]

-

4,5-Dihydroisoxazole Derivative: Reported to be stable.[1]

This difference in stability can be used as an additional piece of evidence for the identification of the N-nitroso compound.

Toxicological Information

Conclusion

This compound (CAS 2476859-55-7) represents a significant analytical challenge in the field of pharmaceutical impurity analysis. The conflicting reports regarding its synthesis highlight the complexities involved in its formation and the importance of rigorous analytical characterization. While some researchers have reported the successful synthesis and characterization of this elusive nitrosamine, others have consistently observed the formation of a stable, cyclized isomer. For scientists and professionals in drug development, a thorough understanding of the potential for its formation, the analytical methods for its detection and differentiation, and the current scientific debate is crucial for ensuring the safety and quality of Ticagrelor-containing drug products. Further research and publication of detailed experimental protocols are needed to resolve the existing ambiguities surrounding this compound.

References

- 1. tlcstandards.com [tlcstandards.com]

- 2. This compound Impurity 11 | CAS No- NA | NA [chemicea.com]

- 3. veeprho.com [veeprho.com]

- 4. N-nitroso-ticagrelor | C23H27F2N7O5S | CID 163203088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. msnlabs.com [msnlabs.com]

- 6. Preparation method of nitroso derivative of ticagrelor and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

The Stability of N-Nitroso Ticagrelor: A Technical Guide on Formation, Analysis, and Control in Pharmaceutical Formulations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The potential for nitrosamine (B1359907) impurities in pharmaceutical products has become a critical focus for regulatory agencies and manufacturers worldwide. For Ticagrelor, a widely used antiplatelet medication, the assessment of its N-nitroso derivative, N-Nitroso Ticagrelor, presents a unique and complex scientific challenge. This technical guide provides a comprehensive overview of the current understanding of this compound, its stability, the analytical methodologies crucial for its assessment, and strategies for its control in pharmaceutical formulations.

A significant body of research indicates that the direct nitrosation of Ticagrelor does not readily yield the expected N-Nitroso derivative. Instead, a competing intramolecular cyclization reaction is favored, forming a 4,5-dihydroisoxazole derivative.[1][2][3][4] This cyclized impurity shares the same molecular mass as this compound, creating a significant analytical challenge that necessitates advanced spectroscopic methods for unambiguous identification.[1][2]

While many researchers have reported the instability of this compound and the difficulty in its synthesis and isolation,[1] at least one report claims the successful synthesis and characterization of the true N-nitroso compound.[5] This report highlights a key stability difference: this compound exhibits behavior consistent with true nitrosamines, showing partial reversion to the parent API (Ticagrelor), whereas the cyclized 4,5-dihydroisoxazole analog is stable.[5] This guide will delve into these competing findings and their implications for risk assessment and stability studies.

The Formation Controversy: N-Nitrosation vs. Intramolecular Cyclization

The core challenge in assessing this compound lies in the competing reaction pathways that occur when Ticagrelor is subjected to nitrosating agents. Ticagrelor's secondary amine is the target for nitrosation; however, the proximity of the cyclopropyl (B3062369) ring facilitates an alternative intramolecular rearrangement.[4]

-

N-Nitrosation Pathway: The expected reaction where a nitroso group (-N=O) attaches to the secondary amine of the Ticagrelor molecule.

-

Cyclization Pathway: An intramolecular rearrangement that leads to the formation of a stable, non-toxic 4,5-dihydroisoxazole derivative.[4] This pathway is widely reported to be predominant.[1][2][3]

The diagram below illustrates these two competing reaction pathways.

This dual pathway has led to debate within the scientific community, with some organizations concluding that this compound does not form under normal conditions and providing synthesis failure reports to regulatory agencies.[6] Conversely, the successful synthesis by controlling reaction conditions suggests that its formation, while challenging, cannot be entirely dismissed.[5]

Stability Profile and Degradation

The stability of this compound is intrinsically linked to its formation. The primary challenge is not its degradation in a final drug product, but its inherent instability upon formation.

| Compound | Reported Stability Characteristics | Primary Degradation/Reversion Product |

| This compound | Unstable; sensitive to moisture.[1] Shows partial reversion to the parent API.[5] | Ticagrelor[5] |

| 4,5-Dihydroisoxazole Derivative | Stable compound.[4][5] | Not reported to degrade under typical conditions. |

Forced degradation studies on Ticagrelor itself have identified several degradation pathways under various stress conditions, including oxidation, S-dealkylation, and N-dealkylation. While these studies are crucial for developing stability-indicating methods for the API, they have not reported the formation of this compound as a degradant.

Experimental Protocols and Analytical Methodologies

Distinguishing between this compound and its cyclized isomer is not possible with mass spectrometry (LC-MS) alone, as they are isobaric (have the same molecular weight).[1] Definitive identification requires a combination of chromatographic separation and advanced spectroscopic techniques.

Key Experimental Methodologies

Objective: To differentiate and quantify this compound from its isobaric cyclized impurity and the parent drug, Ticagrelor.

Protocol Summary:

-

Sample Preparation: A standard solution of the Ticagrelor drug product is prepared in a suitable diluent (e.g., acetonitrile (B52724)/water). Reference standards for Ticagrelor, this compound, and the 4,5-dihydroisoxazole derivative are required for method development and validation.

-

Chromatographic Separation (HPLC/UPLC):

-

Column: A high-resolution reverse-phase column (e.g., C18) is used.

-

Mobile Phase: A gradient elution is typically employed, often consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection is used for initial quantification, but mass spectrometry (MS) is required for mass confirmation.

-

Key Performance Requirement: The method must demonstrate baseline separation of Ticagrelor, this compound, and the 4,5-dihydroisoxazole derivative. It has been reported that the cyclized compound elutes before the API, and the uncyclized (N-Nitroso) form elutes after the API.[1]

-

-

Identification and Confirmation (LC-MS and NMR):

-

LC-MS/MS: Used to confirm the mass of the eluting peaks. While both impurities will have the same parent mass, their fragmentation patterns in MS/MS may differ, providing clues to their structure.

-

Nuclear Magnetic Resonance (NMR): This is the definitive technique for structural elucidation.[1][3][5] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses of the isolated impurities are necessary to confirm the presence of the N-nitroso group versus the dihydroisoxazole (B8533529) ring structure.[1][3] Distinct NMR profiles for the two compounds have been demonstrated.[5]

-

Summary of Analytical Techniques for Differentiation

| Technique | Application | Finding/Result |

| HPLC / UPLC | Separation | Achieves chromatographic separation of the two isomers and the parent API based on polarity differences.[1][5] |

| LC-MS | Mass Detection | Confirms both impurities have the same molecular mass as expected for this compound.[1][3] |

| NMR (1D & 2D) | Structural Elucidation | Provides definitive structural confirmation, distinguishing the N-N=O bond from the C-O-N bond in the cyclized ring.[1][3][4][5] |

| IR Spectroscopy | Functional Group ID | Can help differentiate the functional groups present in the two distinct molecular structures.[1] |

Risk Assessment and Control Strategies

Given the complexities, a robust risk assessment is paramount. The workflow for assessing the risk of this compound should be adapted to account for the competing cyclization pathway.

Control Strategies:

-

Excipient and Raw Material Control: The most effective strategy is to prevent the formation of nitrosamines by carefully selecting and testing excipients for nitrite (B80452) impurities.

-

pH Control: Maintaining a neutral or basic pH during manufacturing and in the final formulation can significantly reduce the risk of nitrosamine formation, as the reaction is typically acid-catalyzed.[7]

-

Formulation Optimization: The use of antioxidants, such as ascorbic acid or alpha-tocopherol, has been shown to inhibit nitrosamine formation in some formulations.

-

Process Understanding: A deep understanding of the reaction chemistry is crucial. For Ticagrelor, this includes acknowledging the favorability of the cyclization pathway as a mitigating factor, which should be scientifically justified in regulatory submissions.

Conclusion

The stability of this compound in pharmaceutical formulations is a non-trivial issue, dominated by the compound's inherent instability and the preferential formation of a stable, isobaric cyclized impurity. For drug development professionals, the focus must shift from traditional stability studies of a known degradant to a more fundamental investigation involving advanced analytical chemistry to confirm the identity of any potential impurity.

A comprehensive risk assessment must acknowledge the possibility, however remote or condition-dependent, of this compound formation. The development of highly specific, validated analytical methods capable of distinguishing it from its cyclized isomer is not just a recommendation but a necessity for any thorough investigation. Ultimately, control strategies focused on preventing the ingress of nitrosating agents and controlling formulation/process parameters remain the most effective approach to ensure product quality and patient safety.

References

- 1. veeprho.com [veeprho.com]

- 2. 🛑 this compound - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]

- 3. msnlabs.com [msnlabs.com]

- 4. Addressing Nitrosamine Risks in Pharmaceutical Manufacturing [api.polpharma.com]

- 5. tlcstandards.com [tlcstandards.com]

- 6. veeprho.com [veeprho.com]

- 7. fda.gov [fda.gov]

Navigating the Labyrinth: A Technical Guide to Nitrosamine Impurity Regulation in Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

The discovery of nitrosamine (B1359907) impurities in common medications has presented a significant challenge to the pharmaceutical industry, prompting stringent regulatory scrutiny and demanding a deeper understanding of their formation, detection, and control. This technical guide provides a comprehensive overview of the current regulatory landscape, analytical methodologies, and the fundamental biochemistry of nitrosamine-induced genotoxicity.

Regulatory Framework: A Global Perspective

Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established guidelines to control nitrosamine impurities in pharmaceutical products.[1][2] These guidelines emphasize a risk-based approach to identify and mitigate the presence of these potentially carcinogenic substances.[3][4]

The core principle of these regulations is to maintain patient safety by ensuring that exposure to nitrosamine impurities is kept below acceptable intake (AI) limits.[5][6] These limits are derived from toxicological data and represent a negligible lifetime cancer risk.[7]

Key Regulatory Guidelines and Expectations

-

Risk Assessment: Manufacturers are required to conduct comprehensive risk assessments of their manufacturing processes to identify potential sources of nitrosamine formation.[3][8] This includes evaluating raw materials, solvents, catalysts, and the synthesis and degradation pathways of the active pharmaceutical ingredient (API).[9]

-

Confirmatory Testing: If a risk of nitrosamine formation is identified, confirmatory testing of the API and finished drug product is mandatory using validated, sensitive analytical methods.[2][6]

-

Control Strategies: Should nitrosamine impurities be detected, manufacturers must implement control strategies to reduce their levels to below the established AI limits.[7][10] These strategies may involve process optimization, raw material sourcing changes, or product reformulation.[10]

Acceptable Intake (AI) Limits for Common Nitrosamine Impurities

The following table summarizes the acceptable intake (AI) limits for several common nitrosamine impurities as established by major regulatory bodies. These values are crucial for setting specifications and ensuring product quality.

| Nitrosamine Impurity | Abbreviation | FDA Recommended AI Limit (ng/day)[5] | EMA Established AI Limit (ng/day)[11] |

| N-Nitrosodimethylamine | NDMA | 96 | 96 |

| N-Nitrosodiethylamine | NDEA | 26.5 | 26.5 |

| N-Nitroso-N-methyl-4-aminobutyric acid | NMBA | 96 | 96 |

| N-Nitrosodiisopropylamine | NDIPA | 26.5 | 26.5 |

| N-Nitrosoethylisopropylamine | NEIPA | 26.5 | 26.5 |

| N-Nitrosodibutylamine | NDBA | 26.5 | 26.5 |

Note: AI limits can be converted to parts per million (ppm) based on the maximum daily dose (MDD) of the drug product using the formula: ppm = AI (ng) / MDD (mg).[5]

Experimental Protocols for Nitrosamine Detection

Accurate and sensitive analytical methods are paramount for the detection and quantification of nitrosamine impurities at trace levels. The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13][14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is highly sensitive and selective for a wide range of nitrosamine impurities.[12]

Sample Preparation (General Procedure for Drug Substance): [2]

-

Accurately weigh approximately 80-500 mg of the drug substance into a centrifuge tube.[2]

-

Add a suitable solvent (e.g., methanol (B129727) or 1% formic acid in water) and an internal standard solution.[2]

-

Vortex the mixture for a specified time (e.g., 5-20 minutes) to ensure complete dissolution or dispersion.[2]

-

Centrifuge the sample to separate any undissolved material.[2]

-

Filter the supernatant through a 0.22 µm or 0.45 µm filter into an HPLC vial for analysis.[2]

Chromatographic Conditions (Example): [15][16]

-

Column: Waters XSelect HSS PFP (or equivalent)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Methanol

-

Gradient Program: A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to elute the nitrosamines.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40 °C

Mass Spectrometry Conditions (Example): [15][16]

-

Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for each nitrosamine and internal standard are monitored for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is particularly suitable for the analysis of volatile nitrosamines.[17] Headspace sampling is often used to introduce the volatile analytes into the GC system, minimizing matrix effects.[17]

Sample Preparation (Headspace GC-MS): [17]

-

Weigh a representative sample of the ground drug product or API into a headspace vial.

-

Add a suitable solvent (e.g., water, N,N-Dimethylformamide).

-

Seal the vial and place it in the headspace autosampler for incubation at a specific temperature and time to allow the volatile nitrosamines to partition into the headspace.

Chromatographic Conditions (Example): [17]

-

Column: Agilent DB-624 UI (or equivalent)

-

Carrier Gas: Helium

-

Oven Program: A temperature ramp starting at a lower temperature (e.g., 40 °C) and increasing to a higher temperature (e.g., 240 °C) to separate the nitrosamines.

Mass Spectrometry Conditions (Example): [17]

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

-

Monitored Ions: Specific ions characteristic of each nitrosamine are monitored for identification and quantification.

Molecular Mechanism of Nitrosamine Carcinogenicity

Nitrosamines are pro-carcinogens, meaning they require metabolic activation to exert their genotoxic effects.[4][18] This activation process, primarily carried out by cytochrome P450 (CYP) enzymes in the liver, leads to the formation of highly reactive alkylating agents that can damage DNA.[6][18]

Signaling Pathway of Nitrosamine-Induced DNA Damage and Repair

The following diagram illustrates the key steps in the metabolic activation of a common nitrosamine, N-nitrosodimethylamine (NDMA), and the subsequent DNA damage and repair pathways.

Caption: Metabolic activation of NDMA and resulting DNA damage and repair pathways.

The formation of DNA adducts, if not repaired, can lead to mutations during DNA replication, ultimately increasing the risk of cancer.[5] The cell has several DNA repair mechanisms to counteract this damage, including base excision repair (BER) and direct reversal by enzymes like O6-methylguanine-DNA methyltransferase (MGMT).[1][6]

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment and mitigation is essential for controlling nitrosamine impurities.

Caption: A stepwise workflow for nitrosamine impurity risk assessment and mitigation.

Logical Relationships in Nitrosamine Formation

The formation of nitrosamine impurities is a chemical process that requires the convergence of specific precursors and reaction conditions.

Caption: The fundamental components required for the formation of nitrosamine impurities.

Conclusion

The issue of nitrosamine impurities in pharmaceuticals is a complex and evolving challenge that necessitates a multi-faceted approach. A thorough understanding of the regulatory guidelines, robust analytical methodologies, and the underlying chemical and biological mechanisms is critical for ensuring the safety and quality of medicines. By implementing comprehensive risk assessment strategies and proactive control measures, the pharmaceutical industry can effectively manage and mitigate the risks associated with these impurities.

References

- 1. [PDF] DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways | Semantic Scholar [semanticscholar.org]

- 2. fda.gov [fda.gov]

- 3. Carcinogenic risks of nitrosamines: understanding their hazards and effective preventive measures – BMS Clinic [bmsclinic.com.hk]

- 4. N-Nitrosodimethylamine - Wikipedia [en.wikipedia.org]

- 5. jchr.org [jchr.org]

- 6. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tobacco nitrosamines as culprits in disease: mechanisms reviewed - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

- 9. HEALTH EFFECTS - Toxicological Profile for N-Nitrosodimethylamine (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Analysis of nitrosamine impurities according to USP General Chapter | Shimadzu Latin America [shimadzu-la.com]

- 11. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 12. Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency – Lhasa Limited [lhasalimited.org]

- 13. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry | Sciety [sciety.org]

- 16. researchgate.net [researchgate.net]

- 17. agilent.com [agilent.com]

- 18. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Risk Assessment of N-Nitroso Ticagrelor in Drug Substances

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the risk assessment of N-Nitroso Ticagrelor (B1683153), a potential nitrosamine (B1359907) impurity in ticagrelor drug substances. It addresses the complexities surrounding its formation, analytical detection, and regulatory landscape, offering a structured approach for professionals in the pharmaceutical industry.

Executive Summary

The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to their classification as probable human carcinogens.[1] N-Nitroso Ticagrelor (CAS 2476859-55-7), a Nitrosamine Drug Substance-Related Impurity (NDSRI), has been a subject of intense scientific scrutiny.[2][3] A key challenge in its risk assessment is the conflicting evidence regarding its formation.[4][5] Several studies indicate that under nitrosating conditions, Ticagrelor preferentially forms a non-mutagenic cyclized impurity, a 4,5-dihydroisoxazole derivative, which has the same molecular mass as this compound.[2][6] However, other reports claim the successful synthesis and characterization of this compound.[4] This guide provides a framework for navigating this ambiguity through robust analytical testing and a comprehensive risk assessment strategy, in line with global regulatory expectations.

Quantitative Data for Risk Assessment

A critical component of the risk assessment is understanding the acceptable intake limits and the analytical capabilities for detecting this compound.

Table 1: Regulatory and Technical Data for this compound

| Parameter | Value | Regulatory Body/Source | Notes |

| CAS Number | 2476859-55-7 | Chemical Abstracts Service | [2][7] |

| Molecular Formula | C₂₃H₂₇F₂N₇O₅S | PrecisionFDA | [8] |

| Molecular Weight | 551.6 g/mol | Veeprho | [7] |

| Acceptable Intake (AI) Limit | 1500 ng/day | U.S. FDA | [3] |

| Carcinogenic Potency Category | 5 | U.S. FDA | Based on the Carcinogenic Potency Categorization Approach (CPCA).[3] |

Formation Pathways and Chemical Stability

Understanding the potential for formation of this compound is fundamental to the risk assessment. Ticagrelor, as a secondary amine, is theoretically susceptible to nitrosation in the presence of nitrosating agents (e.g., nitrites).[9][10]

However, a competing reaction pathway often leads to the formation of a 4,5-dihydroisoxazole derivative, which is a cyclized, non-nitrosamine impurity.[2][4][6] This cyclization is reportedly favored under many nitrosating conditions.[4] The stability of this compound is also a key consideration, with some reports indicating it can revert to the parent API, Ticagrelor, while the cyclized isomer remains stable.[4]

The diagram below illustrates the competing reaction pathways.

Experimental Protocols

A robust experimental strategy is essential to identify and quantify potential nitrosamine impurities and to differentiate this compound from its isomers.

Analytical Methodologies

The co-elution and identical mass of this compound and its cyclized isomer make chromatographic methods coupled with mass spectrometry (LC-MS) insufficient for unambiguous identification on their own.[2] A multi-technique approach is required.

Table 2: Recommended Analytical Techniques

| Technique | Purpose | Key Considerations |

| High-Performance Liquid Chromatography (HPLC) | Separation of Ticagrelor, this compound, and the cyclized impurity. | Method development is crucial to achieve chromatographic separation. Co-injection of synthesized standards for both impurities is necessary for peak identification.[4] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Detection and confirmation of molecular weight. | While both impurities have the same mass, LC-MS is vital for sensitive detection and quantification, especially at trace levels.[2][6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) | Unambiguous structural elucidation and differentiation. | NMR is the definitive technique to distinguish between the N-nitroso group and the isoxazole (B147169) ring structure.[2][4][6] Techniques like COSY, HSQC, and HMBC are particularly useful.[2] |

| Infrared (IR) Spectroscopy | Functional group analysis. | Can provide complementary structural information to differentiate the two compounds.[2] |

Confirmatory Synthesis and Forced Degradation Studies

To thoroughly assess the risk, forced degradation studies (also known as NAP tests) should be conducted.[7]

Protocol Outline for Forced Degradation Study:

-

Reactant Preparation: Dissolve Ticagrelor in a suitable solvent (e.g., acetonitrile, dichloromethane).[11]

-

Introduction of Nitrosating Agent: Add a nitrosating agent (e.g., sodium nitrite) under acidic conditions (e.g., hydrochloric acid, acetic acid).[11][12] The reaction should be performed at controlled temperatures (e.g., 0-5°C).[12]

-

Reaction Monitoring: Monitor the reaction over time using HPLC or LC-MS to observe the formation of any new impurities.

-

Work-up and Isolation: Quench the reaction and extract the products using a suitable solvent like ethyl acetate. Isolate the main product(s) using techniques like column chromatography.[6][11]

-

Structural Analysis: Subject the isolated impurity to comprehensive analysis (NMR, MS, IR) to confirm its structure.[6] This is the critical step to determine if this compound or the cyclized derivative was formed.

Mutagenicity Assessment

Should the presence of this compound be confirmed, its mutagenic potential must be evaluated as per ICH M7 guidelines.[13]

-

Enhanced Ames Test: A bacterial reverse mutation assay (Ames test) is recommended to assess the mutagenic potential of nitrosamines.[2] This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[14]

Risk Assessment Workflow

A systematic risk assessment should be performed for all drug products containing Ticagrelor, in line with FDA and EMA guidance.[1][13][15]

The following diagram outlines a logical workflow for the risk assessment of this compound.

Conclusion and Recommendations

The risk assessment for this compound is atypical due to the significant scientific debate surrounding its formation. The potential for a non-mutagenic isomer with the same mass to form instead necessitates a higher level of analytical scrutiny.

Key Recommendations:

-

Do Not Rely on Mass Alone: Risk assessments should not conclude the presence of this compound based solely on LC-MS data.

-

Utilize Orthogonal Analytics: Definitive structural elucidation using NMR is essential for any impurity formed during forced degradation studies.

-

Document Extensively: If this compound is not formed, a comprehensive "synthesis failure report" should be prepared to justify the absence of risk to regulatory agencies, as suggested by EMA guidelines.[7]

-

Implement Controls if Necessary: If the formation of this compound is confirmed, a control strategy must be implemented to ensure the drug substance meets the acceptable intake limit of 1500 ng/day. This may involve process optimization or setting a specific limit in the drug substance specification.

References

- 1. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 2. veeprho.com [veeprho.com]

- 3. veeprho.com [veeprho.com]

- 4. tlcstandards.com [tlcstandards.com]

- 5. 🛑 this compound - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]

- 6. msnlabs.com [msnlabs.com]

- 7. veeprho.com [veeprho.com]

- 8. GSRS [precision.fda.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Addressing Nitrosamine Risks in Pharmaceutical Manufacturing [api.polpharma.com]

- 11. Preparation method of nitroso derivative of ticagrelor and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 12. WO2021245220A1 - Process for the preparation of ticagrelor - Google Patents [patents.google.com]

- 13. fda.gov [fda.gov]

- 14. Mutagenicity and chemistry of N-nitroso-N-(p-substituted-benzyl)methylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. FDA: Updated Guidance for Nitrosamines - ECA Academy [gmp-compliance.org]

Literature review on N-nitroso derivatives of antiplatelet drugs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiplatelet drugs are a cornerstone in the prevention and treatment of thromboembolic diseases. The modification of these drugs into their N-nitroso derivatives has been explored as a strategy to enhance their therapeutic profile, potentially by combining the antiplatelet action with the vasodilatory and cytoprotective effects of nitric oxide (NO). This technical guide provides a comprehensive literature review on the N-nitroso derivatives of common antiplatelet drugs, focusing on their synthesis, biological activity, and the underlying signaling pathways.

Data Presentation

Quantitative Biological Activity of N-Nitroso Antiplatelet Derivatives

The following table summarizes the available quantitative data on the in vitro antiplatelet activity of N-nitroso derivatives of selected antiplatelet drugs. Data for S-nitroso derivatives of clopidogrel (B1663587) and prasugrel (B1678051) are presented, as these are the primary forms described in the literature resulting from the reaction of the active thiol metabolite with nitrosating agents.

| Derivative | Antiplatelet Drug | Assay | Agonist | IC50 Value (µM) | Reference |

| S-Nitroso-clopidogrel (Clopidogrel-SNO) | Clopidogrel | Platelet Aggregation | ADP | 10.56 ± 1.43 | [1] |

| S-Nitroso-prasugrel (Prasugrel-SNO) | Prasugrel | Platelet Aggregation | ADP | 7.91 ± 1.03 | [1] |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the platelet aggregation response.

Experimental Protocols

General Synthesis of Thienopyridine S-Nitrosothiols (S-Nitroso-clopidogrel and S-Nitroso-prasugrel)

Disclaimer: Detailed, step-by-step synthesis protocols with full characterization for N-nitroso derivatives of clopidogrel and prasugrel are not extensively available in the public domain. The following is a general method based on the literature for the direct S-nitrosation of thienopyridines.

Principle: The active thiol metabolites of thienopyridine antiplatelet drugs, such as clopidogrel and prasugrel, can react directly with a nitrosating agent, like sodium nitrite (B80452), under acidic conditions to form the corresponding S-nitrosothiol (SNO) derivative.[1][2]

Materials:

-

Active thiol metabolite of the thienopyridine drug (e.g., active metabolite of clopidogrel or prasugrel)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or other suitable acid

-

Phosphate buffered saline (PBS), pH 7.4

-

Ozone-based chemiluminescence NO analyzer

-

UV-Vis spectrophotometer

Procedure:

-

A stock solution of the active thiol metabolite of the thienopyridine is prepared in an appropriate solvent.

-

A fresh solution of sodium nitrite is prepared in deionized water.

-

The reaction is initiated by adding the sodium nitrite solution to the thiol solution, followed by acidification with HCl to the desired pH (acidic conditions favor nitrosation).

-

The reaction mixture is incubated at a controlled temperature (e.g., room temperature) for a specific duration. The optimal pH, nitrite concentration, and incubation time for maximal SNO formation should be determined empirically.[1]

-

The formation of the S-nitrosothiol can be monitored by measuring the characteristic UV absorbance of the S-NO bond (typically around 340 nm).

-

The concentration of the formed S-nitrosothiol can be quantified using an ozone-based chemiluminescence NO analyzer, which detects the NO released upon photolysis or chemical decomposition of the S-NO bond.

Characterization: The synthesized S-nitrosothiol should be characterized using spectroscopic methods such as:

-

UV-Vis Spectroscopy: To confirm the presence of the S-NO chromophore.

-

Mass Spectrometry (MS): To confirm the molecular weight of the S-nitroso derivative.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure and confirm the position of the nitroso group.

In Vitro Platelet Aggregation Assay

Principle: This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist, such as adenosine (B11128) diphosphate (B83284) (ADP). The change in light transmission through a suspension of platelet-rich plasma (PRP) is monitored as platelets aggregate.

Materials:

-

Human whole blood collected in sodium citrate (B86180) anticoagulant.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet agonist (e.g., ADP).

-

Test compound (N-nitroso derivative).

-

Saline or appropriate vehicle control.

-

Light transmission aggregometer.

Procedure:

-

Preparation of PRP and PPP: Human whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP. The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

-

Assay Setup: The aggregometer is calibrated with PPP (100% transmission) and PRP (0% transmission).

-

PRP is pre-warmed to 37°C in the aggregometer cuvettes with a stir bar.

-

A vehicle control or a specific concentration of the test compound is added to the PRP and incubated for a defined period (e.g., 2-5 minutes).

-

The platelet agonist (e.g., ADP) is added to initiate aggregation.

-

The change in light transmission is recorded for a set period (e.g., 5-10 minutes).

-

The maximum platelet aggregation is determined, and the percentage inhibition by the test compound is calculated relative to the vehicle control.

-

A dose-response curve is generated to determine the IC50 value of the compound.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of NO-Mediated Platelet Inhibition

The primary mechanism by which N-nitroso derivatives of antiplatelet drugs are thought to exert their enhanced antiplatelet effect is through the release of nitric oxide (NO). NO activates soluble guanylate cyclase (sGC) in platelets, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several proteins that ultimately lead to a decrease in intracellular calcium levels and inhibition of platelet activation and aggregation.[3]

Figure 1: General signaling pathway of NO-mediated platelet inhibition.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of N-nitroso derivatives of antiplatelet drugs.

Figure 2: Experimental workflow for synthesis and evaluation.

Conclusion

The formation of N-nitroso or, more specifically, S-nitroso derivatives of thienopyridine antiplatelet drugs like clopidogrel and prasugrel represents a promising area of research. These derivatives exhibit potent antiplatelet activity in vitro, likely through the release of nitric oxide and subsequent activation of the sGC-cGMP pathway. However, a comprehensive understanding of their physicochemical properties, detailed synthesis and characterization, and a full toxicological profile is still lacking in the publicly available literature. Further research is warranted to fully elucidate the therapeutic potential and safety of these compounds for the management of cardiovascular diseases.

References

- 1. Direct formation of thienopyridine-derived nitrosothiols--just add nitrite! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct vasoactive properties of thienopyridine-derived nitrosothiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitric oxide activates guanylate cyclase and increases guanosine 3':5'-cyclic monophosphate levels in various tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Development of a Highly Specific Analytical Method for the Detection of N-Nitroso Ticagrelor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ticagrelor is a critical antiplatelet medication used to prevent cardiovascular events.[1][2] As with all pharmaceuticals, ensuring its purity and safety is paramount. In recent years, the presence of nitrosamine (B1359907) impurities in various drug products has become a significant concern for regulatory agencies and manufacturers worldwide due to their classification as probable human carcinogens.[3][4][5] Consequently, rigorous analytical testing is required to detect and quantify these impurities at trace levels.[5]

This application note details a comprehensive analytical method for the detection of N-Nitroso Ticagrelor, a potential nitrosamine impurity. It addresses the unique analytical challenges associated with this compound and provides a detailed protocol for its detection and quantification using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a technique widely adopted for its high sensitivity and selectivity.[4][6]

Regulatory Context

Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of nitrosamine impurities in pharmaceutical products.[3][7][8][9] These guidelines mandate that manufacturers perform risk assessments to evaluate the potential for nitrosamine formation in their products.[8][9] If a risk is identified, confirmatory testing using validated analytical methods is required.[8][10] The acceptable intake (AI) limits for nitrosamines are set at very low levels, necessitating highly sensitive analytical procedures.[3][10] For instance, the FDA has set daily intake limits for specific nitrosamines, such as 96 ng/day for N-nitrosodimethylamine (NDMA) and 26.5 ng/day for N-nitrosodiethylamine (NDEA).[3]

Analytical Challenges: The Case of this compound

The analysis of this compound presents a unique and significant challenge. Several studies have shown that when Ticagrelor is exposed to nitrosating agents, it predominantly forms a 4,5-dihydroisoxazole derivative through intramolecular cyclization, rather than the expected this compound.[11][12][13] This cyclized product and this compound are isomeric, sharing the same molecular mass, which makes their differentiation by mass spectrometry alone impossible without chromatographic separation.[11]

Some researchers have reported the successful synthesis and characterization of this compound under specific, controlled conditions, confirming that its formation is possible, albeit challenging.[1] This highlights the critical need for an analytical method with high specificity, capable of separating and unequivocally identifying both this compound and its cyclized isomer.

The instability of the uncyclized this compound, which is reported to be sensitive to moisture, further complicates its analysis and the preparation of a reference standard.[11]

Below is a diagram illustrating the competing reaction pathways.

Experimental Protocols

The following protocol describes a sensitive and specific LC-MS/MS method for the detection and quantification of this compound, designed to resolve it from Ticagrelor and the 4,5-dihydroisoxazole derivative.

Sample Preparation

-

Standard Preparation:

-

Prepare a stock solution of this compound reference standard (if available) and the 4,5-dihydroisoxazole derivative in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of 100 µg/mL.

-

Perform serial dilutions to prepare working standards at concentrations ranging from 0.1 ng/mL to 100 ng/mL.

-

-

Sample Preparation (Ticagrelor Drug Substance):

-

Accurately weigh and dissolve 100 mg of the Ticagrelor drug substance in the diluent to obtain a final concentration of 1 mg/mL.

-

Vortex for 2 minutes and sonicate for 5 minutes to ensure complete dissolution.

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

-

Sample Preparation (Ticagrelor Tablets):

-

Grind a representative number of tablets to a fine powder.

-

Accurately weigh a portion of the powder equivalent to 100 mg of Ticagrelor and transfer it to a volumetric flask.

-

Add the diluent to achieve a final concentration of 1 mg/mL of Ticagrelor.

-

Vortex for 10 minutes and sonicate for 15 minutes to facilitate extraction.

-

Centrifuge the solution at 5000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter before injection.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

| Parameter | Condition |

| HPLC System | UHPLC system |

| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Time (min) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow | As per instrument manufacturer's recommendation |

Mass Spectrometric Detection (MRM Transitions)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 552.2 | 405.1 | 50 | 25 |

| 552.2 | 253.1 | 50 | 35 | |

| 4,5-Dihydroisoxazole Derivative | 552.2 | 405.1 | 50 | 25 |

| 552.2 | 355.1 | 50 | 30 | |

| Ticagrelor | 523.2 | 361.1 | 20 | 20 |

Note: The MRM transitions and collision energies should be optimized using reference standards for this compound and the cyclized impurity.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4] The key validation parameters are summarized below with hypothetical acceptance criteria and results.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Specificity | No interference at the retention times of this compound and its isomer. | Chromatographic separation achieved between Ticagrelor, this compound, and the cyclized impurity. |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | 0.05 ng/mL |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | 0.15 ng/mL |

| Linearity (R²) | R² ≥ 0.99 for the calibration curve from LOQ to 150% of the specification limit. | 0.998 |

| Accuracy (% Recovery) | 80% - 120% at three concentration levels. | 95.2% - 104.5% |

| Precision (% RSD) | Repeatability (n=6): ≤ 15% Intermediate Precision (different day/analyst): ≤ 20% | Repeatability: 4.5% Intermediate Precision: 6.8% |

Experimental Workflow

The overall workflow for the analysis is depicted in the following diagram.

Conclusion

The potential for nitrosamine impurities in pharmaceuticals necessitates the development of highly sensitive and specific analytical methods. The case of this compound is particularly complex due to its propensity to form an isomeric cyclized impurity. The LC-MS/MS method outlined in this application note provides a robust framework for the separation, detection, and quantification of this compound, enabling pharmaceutical manufacturers to ensure the safety and quality of their products in compliance with global regulatory expectations. The validation of this method is crucial to demonstrate its suitability for its intended purpose.

References

- 1. tlcstandards.com [tlcstandards.com]

- 2. rroij.com [rroij.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 7. fda.gov [fda.gov]

- 8. npra.gov.my [npra.gov.my]

- 9. FDA: Updated Guidance for Nitrosamines - ECA Academy [gmp-compliance.org]

- 10. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]

- 11. veeprho.com [veeprho.com]

- 12. msnlabs.com [msnlabs.com]

- 13. 🛑 this compound - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]